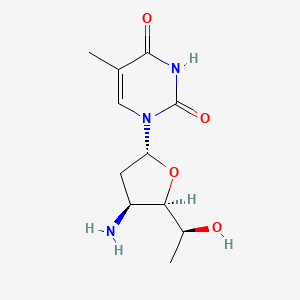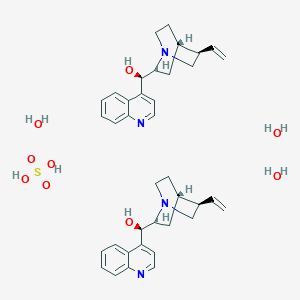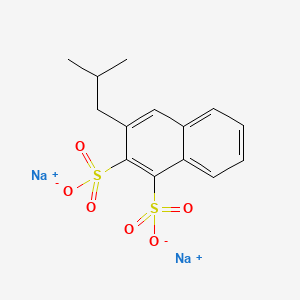
Amino nucleoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino nucleosides are a class of compounds that consist of a nucleoside linked to an amino group. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. The presence of an amino group in these nucleosides imparts unique chemical and biological properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amino nucleosides can be synthesized through several methods. One common approach involves the coupling of a nucleophilic, heterocyclic base with an electrophilic sugar. The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is widely used for this purpose. This reaction employs silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid . Another method involves the fusion of the base and acetyl-protected 1-acetoxyribose at high temperatures, resulting in the formation of the nucleoside .
Industrial Production Methods
Industrial production of amino nucleosides often involves enzymatic transglycosylation, which is kinetically controlled and avoids issues associated with chemical transglycosylation . This method allows for the efficient and selective synthesis of nucleosides under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Amino nucleosides undergo various chemical reactions, including:
Oxidation: Amino nucleosides can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to amino nucleosides.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper.
Major Products
The major products of these reactions include various derivatives of amino nucleosides, such as oxo derivatives, substituted nucleosides, and reduced forms.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of amino nucleosides involves their incorporation into nucleic acids, where they can interfere with normal cellular processes. For example, nucleoside analogs can inhibit viral replication by blocking the action of viral polymerases . They can also inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis .
Comparaison Avec Des Composés Similaires
Amino nucleosides can be compared with other nucleoside analogs, such as:
Adenosine: A naturally occurring nucleoside that plays a role in energy transfer and signal transduction.
Guanosine: Another naturally occurring nucleoside involved in cellular signaling and metabolism.
Cytidine: A nucleoside that is a component of RNA and plays a role in protein synthesis.
Amino nucleosides are unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes them valuable in various applications, particularly in the development of therapeutic agents and the study of nucleic acid chemistry.
Propriétés
Numéro CAS |
136035-14-8 |
|---|---|
Formule moléculaire |
C11H17N3O4 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-amino-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-5-4-14(11(17)13-10(5)16)8-3-7(12)9(18-8)6(2)15/h4,6-9,15H,3,12H2,1-2H3,(H,13,16,17)/t6-,7-,8+,9-/m0/s1 |
Clé InChI |
FAXNJWRNLCWHMW-MAUMQABQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)[C@H](C)O)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)










![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)

